molecular formula C15H19N3O2S B11941094 4-(Piperidin-4-ylthio)quinazoline acetate

4-(Piperidin-4-ylthio)quinazoline acetate

Cat. No.: B11941094
M. Wt: 305.4 g/mol
InChI Key: CCJZWCJBLRVZBD-UHFFFAOYSA-N
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Description

4-(Piperidin-4-ylthio)quinazoline acetate is a chemical compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-4-ylthio)quinazoline acetate typically involves the reaction of quinazoline derivatives with piperidine and thioacetate under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as microwave-assisted reactions and phase-transfer catalysis to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-4-ylthio)quinazoline acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide under anhydrous conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-ylthio)quinazoline acetate involves its interaction with specific molecular targets and pathways. For instance, quinazoline derivatives are known to inhibit certain enzymes, such as tyrosine kinases, by binding to their active sites. This inhibition can disrupt cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound may interact with bacterial enzymes, inhibiting their activity and thereby exerting antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Piperidinylthio)quinoline dihydrochloride
  • 2-(4-Oxo-3(4H)-quinazolinyl)ethyl (4-methoxyphenyl)acetate
  • 6-Chloro-4-(4-piperidinylthio)quinoline dihydrochloride

Uniqueness

4-(Piperidin-4-ylthio)quinazoline acetate stands out due to its unique combination of the quinazoline core with a piperidinylthio group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with specific molecular targets more effectively, making it a valuable compound for various research applications .

Properties

Molecular Formula

C15H19N3O2S

Molecular Weight

305.4 g/mol

IUPAC Name

acetic acid;4-piperidin-4-ylsulfanylquinazoline

InChI

InChI=1S/C13H15N3S.C2H4O2/c1-2-4-12-11(3-1)13(16-9-15-12)17-10-5-7-14-8-6-10;1-2(3)4/h1-4,9-10,14H,5-8H2;1H3,(H,3,4)

InChI Key

CCJZWCJBLRVZBD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1CNCCC1SC2=NC=NC3=CC=CC=C32

Origin of Product

United States

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